molecular formula C12H21N B6298428 2,5-Dibutyl-1H-pyrrole CAS No. 1012-25-5

2,5-Dibutyl-1H-pyrrole

Cat. No. B6298428
CAS RN: 1012-25-5
M. Wt: 179.30 g/mol
InChI Key: QYLNOYUPVDSXKE-UHFFFAOYSA-N
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Description

2,5-Dibutyl-1H-pyrrole (2,5-DBP) is a cyclic organic compound that belongs to the pyrrole family. It is an aromatic compound with a five-membered ring and two butyl groups attached to the nitrogen atom. 2,5-DBP has been studied extensively for its various applications in the fields of synthetic organic chemistry, medicinal chemistry, and biochemistry.

Scientific Research Applications

Corrosion Inhibition

1H-pyrrole-2,5-dione derivatives, including variants of 2,5-Dibutyl-1H-pyrrole, are effective in inhibiting the corrosion of carbon steel in hydrochloric acid medium. Their efficiency increases with concentration, and they adhere to steel surfaces through a chemisorption process. These derivatives show promise in corrosion protection applications (Zarrouk et al., 2015).

Synthesis of Pyrrole Derivatives

2,5-disubstituted pyrroles, such as this compound, can be synthesized using a carbon-supported Pt catalyst. This method demonstrates superior catalytic activity compared to other catalysts, offering a promising approach for the synthesis of pyrrole derivatives (Siddiki et al., 2016).

Electronic Intercommunication

Derivatives like 2,5-diferrocenyl-1-phenyl-1H-pyrrole, which is structurally related to this compound, exhibit significant electronic and structural properties. These compounds show potential for applications in electronic materials due to their electron delocalization and reversible electrochemical properties (Hildebrandt et al., 2011).

Metal Complex Formation

2,5-dicarboxamidopyrroles, closely related to this compound, form diverse metal complexes. These complexes exhibit unique structural characteristics, making them relevant in the study of coordination chemistry (Bates et al., 2008).

Green Chemistry Applications

A green and practical method to synthesize N-(2-azetidinonyl) 2,5-disubstituted pyrroles, which include this compound, has been developed. This method is effective for the synthesis of pharmacologically active molecules, indicating potential applications in medicinal chemistry (Bandyopadhyay et al., 2013).

properties

IUPAC Name

2,5-dibutyl-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-3-5-7-11-9-10-12(13-11)8-6-4-2/h9-10,13H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLNOYUPVDSXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(N1)CCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10550844
Record name 2,5-Dibutyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1012-25-5
Record name 2,5-Dibutyl-1H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10550844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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